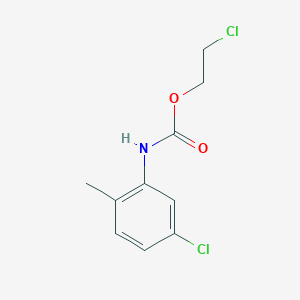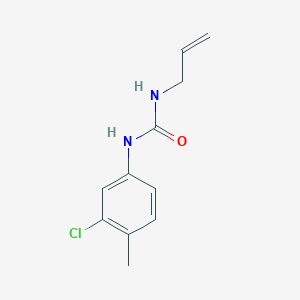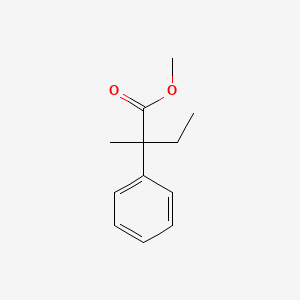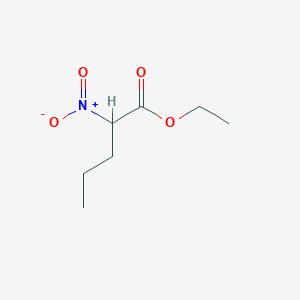
Ethyl 2-nitropentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-nitropentanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings this compound is a nitro ester, which means it contains a nitro group (-NO2) attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-nitropentanoate can be synthesized through the esterification of 2-nitropentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation. The general reaction is as follows:
2-nitropentanoic acid+ethanolH2SO4Ethyl 2-nitropentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-nitropentanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitropentanoic acid and ethanol.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Ethyl 2-aminopentanoate.
Hydrolysis: 2-nitropentanoic acid and ethanol.
Substitution: Various substituted ethyl pentanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-nitropentanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those involving nitro group transformations.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of ethyl 2-nitropentanoate largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then interact with various biological targets. The nitro group can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Ethyl 2-nitropentanoate can be compared with other nitro esters such as ethyl 2-nitrobutanoate and ethyl 2-nitrohexanoate. These compounds share similar structural features but differ in the length of their carbon chains. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these related compounds.
List of Similar Compounds
- Ethyl 2-nitrobutanoate
- Ethyl 2-nitrohexanoate
- Mthis compound
- Propyl 2-nitropentanoate
This compound’s unique combination of a nitro group and an ester functionality makes it a versatile compound in various chemical and industrial applications. Its ability to undergo multiple types of reactions and its potential in scientific research highlight its significance in the field of chemistry.
Propriétés
Numéro CAS |
2531-82-0 |
|---|---|
Formule moléculaire |
C7H13NO4 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
ethyl 2-nitropentanoate |
InChI |
InChI=1S/C7H13NO4/c1-3-5-6(8(10)11)7(9)12-4-2/h6H,3-5H2,1-2H3 |
Clé InChI |
UOWTWXAHMCQODZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)OCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



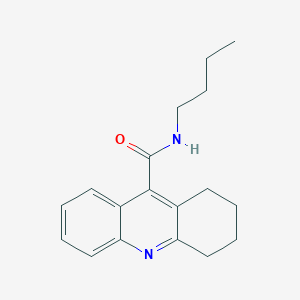
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
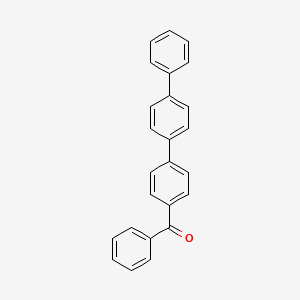
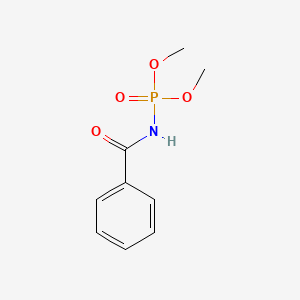


![1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-](/img/structure/B11958406.png)
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)


